1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one
Description
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a heterocyclic alkyne ketone featuring a 3-methylpiperidine moiety fused to a propynone group. Its structure combines a rigid bicyclic system with a reactive terminal alkyne, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)5-4-6-10-7-9/h1,10H,4-7H2,2H3 |
InChI Key |
FARPTANHEMGYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally related prop-2-yn-1-one derivatives, which differ in substituents and applications:
*Calculated based on formula C₉H₁₃NO.
Physicochemical and Reactivity Differences
- Solubility : The piperidine derivative’s basic nitrogen enhances water solubility under acidic conditions, whereas aryl-substituted analogs (e.g., 27c, 27d) are more lipophilic .
- Reactivity : Terminal alkynes in all compounds enable click chemistry, but the electron-deficient 3-nitrophenyl group (27c) accelerates cycloadditions, while electron-rich 4-methoxyphenyl (27d) stabilizes charge-transfer complexes .
- Thermal Stability: Bis-alkynones (27e) exhibit lower thermal stability due to strain in the conjugated system, whereas piperidine derivatives benefit from rigid bicyclic stabilization .
Biological Activity
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 3-position with a methyl group and a propargylic ketone functional group. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The unique structure contributes to its varied biological activities, particularly in pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism of action appears to involve the modulation of apoptotic pathways, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 < 10 µM) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | < 10 | Apoptosis induction |
| HCT-116 | < 10 | Apoptosis induction |
Neuropharmacological Effects
The compound has also been investigated for its potential antidepressant and anxiolytic effects. It interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies indicate that derivatives of this compound may enhance mood and reduce anxiety symptoms in preclinical models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation.
- Receptor Modulation : It shows affinity for various neurotransmitter receptors, influencing mood and anxiety-related behaviors.
- Apoptotic Pathway Activation : By modulating apoptotic proteins, the compound promotes programmed cell death in cancer cells.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Study : A study evaluated the efficacy of this compound against several cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction, suggesting its potential as an anticancer agent .
- Neuropharmacological Study : Another investigation focused on its antidepressant properties, revealing that the compound modulates neurotransmitter levels effectively, leading to improved mood in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
